Daunorubicin - 20830-81-3

Daunorubicin

Catalog Number: EVT-254353
CAS Number: 20830-81-3
Molecular Formula: C27H29NO10
Molecular Weight: 527.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Anthracycline antibiotic. An anticancer agent.
Daunorubicin is a natural product found in Actinomadura roseola. It has a role as an antineoplastic agent and a bacterial metabolite. It is an anthracycline, a member of tetracenequinones, a member of p-quinones and an aminoglycoside antibiotic. It is a conjugate base of a daunorubicin(1+). It derives from a hydride of a tetracene.
A very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others, used in treatment of leukemia and other neoplasms.
Daunorubicin is an anthracycline antibiotic that has antineoplastic activity and is used in the therapy of acute leukemia and AIDS related Kaposi sarcoma. Daunorubicin is associated with a low rate of transient serum enzyme and bilirubin elevations during therapy, but has not been implicated in cases of clinically apparent acute liver injury with jaundice.
Daunorubicin is a natural product found in Streptomyces, Brassica napus, and other organisms with data available.
Daunorubicin is an anthracycline antineoplastic antibiotic with therapeutic effects similar to those of doxorubicin. Daunorubicin exhibits cytotoxic activity through topoisomerase-mediated interaction with DNA, thereby inhibiting DNA replication and repair and RNA and protein synthesis.
Daunomycin can cause cancer according to an independent committee of scientific and health experts.
Daunorubicin is only found in individuals that have used or taken this drug. It is a very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others, used in treatment of leukemia and other neoplasms. [PubChem]Daunorubicin has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: Daunorubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes.
A very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others, used in treatment of LEUKEMIA and other NEOPLASMS.
Synthesis Analysis

Daunorubicin's chemical reactions are primarily driven by its anthracycline structure. It can undergo redox reactions, particularly involving its quinone moiety. This redox activity contributes to its ability to generate free radicals. Additionally, Daunorubicin can intercalate into DNA, forming stable complexes. [, ]

Molecular Structure Analysis

Daunorubicin's interactions with cellular components like DNA and its effects on cellular processes like cell cycle progression make it a useful tool in cellular and molecular biology research. It helps elucidate fundamental cellular mechanisms and pathways. [, , ]

Mechanism of Action

Daunorubicin exerts its effects primarily through interactions with DNA. A key mechanism involves its intercalation between DNA base pairs, which disrupts DNA structure and function. This interference with DNA can inhibit DNA replication and RNA transcription, ultimately leading to cell death. [, ]

Applications

Cancer Research:

Daunorubicin is widely employed in cancer research as a model compound for studying drug resistance mechanisms. Its activity against various cancer cell lines, including leukemia, makes it a valuable tool for in vitro and in vivo investigations. [, , ]

Drug Resistance Studies:

The emergence of Daunorubicin resistance in cancer cells is a significant challenge in chemotherapy. Researchers utilize Daunorubicin to investigate the mechanisms underlying this resistance, focusing on factors like drug efflux pumps (e.g., P-glycoprotein) and alterations in drug metabolism. [, , , ]

Drug Delivery Systems:

To improve the therapeutic index of Daunorubicin, researchers are exploring novel drug delivery systems. Examples include liposomal formulations like DaunoXome and CPX-351, aiming to enhance drug delivery to tumor cells while reducing systemic toxicity. [, , , , ]

Cardiotoxicity Research:

Daunorubicin is known to induce cardiotoxicity, a significant side effect limiting its clinical use. Research utilizes Daunorubicin to study the mechanisms of this cardiotoxicity, aiming to develop strategies to mitigate its adverse effects on the heart. [, , , ]

Doxorubicin

  • Compound Description: Doxorubicin is an anthracycline antibiotic widely used as a chemotherapeutic agent for various cancers. It functions by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, ultimately leading to cell death. []
  • Relevance: Doxorubicin is structurally similar to daunorubicin, differing only by a methoxy group on the anthraquinone ring. [, , , ] Both exhibit similar mechanisms of action and share a risk of cardiotoxicity. [, , ] Several studies compare the efficacy and cardiotoxicity of daunorubicin and doxorubicin. [, , ]

Daunorubicinol

  • Compound Description: Daunorubicinol is the major metabolite of daunorubicin, formed by the reduction of the ketone group at position 13 on the daunorubicin molecule. [, ] While considered less active than daunorubicin in some studies, daunorubicinol may contribute to both the therapeutic and toxic effects of daunorubicin therapy. [, ]
  • Relevance: Daunorubicinol's formation from daunorubicin is crucial in understanding the drug's pharmacokinetics and potential for toxicity. [, ] Research suggests that daunorubicinol might play a role in daunorubicin-induced cardiotoxicity, potentially by interfering with calcium metabolism in cardiac cells. []

Idarubicin

  • Compound Description: Idarubicin, also known as 4-demethoxy-daunorubicin, is a synthetic anthracycline antibiotic used in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). [, , ] It exhibits potent antitumor activity by inhibiting topoisomerase II and intercalating into DNA. [, ]
  • Relevance: Idarubicin is structurally related to daunorubicin, lacking a methoxy group at position 4 on the anthraquinone ring. [, , ] Both drugs are considered more potent than doxorubicin, and while idarubicin is often thought to have less cardiotoxicity, the difference is debated. [, , ] Several studies directly compare the efficacy and toxicity of idarubicin and daunorubicin in AML treatment. [, , ]

Idarubicinol

  • Compound Description: Idarubicinol is the active metabolite of idarubicin, produced by the reduction of the ketone group on the idarubicin molecule. [] Like its parent drug, it exhibits antitumor activity and contributes to the overall therapeutic effect. []
  • Relevance: Idarubicinol's presence, along with idarubicin, distinguishes these anthracyclines from others where the alcohol metabolites are significantly less active. [] Research explores the pharmacokinetics and cerebrospinal fluid penetration of idarubicin and idarubicinol in comparison to daunorubicin and daunorubicinol. []

Aclarubicin

  • Compound Description: Aclarubicin is an anthracycline antibiotic with antitumor activity against a variety of cancers. [] It functions by intercalating into DNA and inhibiting topoisomerase II, similar to daunorubicin. []
  • Relevance: A study comparing the DNA-binding characteristics of aclarubicin, daunorubicin, and doxorubicin revealed that aclarubicin forms more stable complexes with native DNA at high ionic strength. [] This difference might be attributed to structural variations between aclarubicin and daunorubicin, potentially influencing their binding affinity and biological activity. []

Cyclosporin A

  • Relevance: Studies show that CsA can increase the cellular accumulation and retention of daunorubicin in resistant cell lines, suggesting a role in overcoming MDR mechanisms. [, , , ] While the exact mechanism remains unclear, CsA's ability to enhance daunorubicin activity highlights its potential as a chemosensitizing agent. [, , , ]

Trifluoperazine

  • Compound Description: Trifluoperazine is an antipsychotic drug that also displays MDR modulating properties. [] It primarily acts as a dopamine antagonist but may influence drug efflux pumps involved in MDR. []
  • Relevance: One study investigated the combination of trifluoperazine and cyclosporin A on daunorubicin accumulation in leukemia cells. [] While trifluoperazine alone did not show significant effects, the combination demonstrated an increase in daunorubicin accumulation, suggesting a potential synergistic effect on reversing MDR. []

Verapamil

  • Compound Description: Verapamil is a calcium channel blocker primarily used to treat hypertension and angina. It is also known to reverse MDR by inhibiting P-glycoprotein, a drug efflux pump. [, ]

4-Demethoxy-daunorubicin

  • Compound Description: 4-Demethoxy-daunorubicin is another name for idarubicin, highlighting its structural similarity to daunorubicin with the absence of a methoxy group at position 4. []
  • Relevance: Comparing 4-demethoxy-daunorubicin (idarubicin) with daunorubicin in terms of superoxide anion production in cardiac cells revealed that both drugs enhance this process, which is implicated in anthracycline-induced cardiotoxicity. []

11-Deoxydaunorubicin

  • Compound Description: 11-Deoxydaunorubicin is an anthracycline analog lacking a hydroxyl group at position 11. []
  • Relevance: Like daunorubicin, 11-deoxydaunorubicin stimulates superoxide anion production in cardiac cells, indicating its potential for cardiotoxicity. [] This finding highlights that modifications at position 11 on the anthracycline structure might not significantly alter the drug's tendency to generate reactive oxygen species. []

5-Imino-daunorubicin

  • Compound Description: 5-Imino-daunorubicin is an anthracycline analog with an imino group replacing the ketone group at position 5. [] This modification appears to influence its interaction with biological systems. []
  • Relevance: Unlike daunorubicin, 5-imino-daunorubicin did not enhance superoxide anion production in cardiac cells, suggesting a potentially lower risk of cardiotoxicity. [] This finding points towards a possible strategy for developing less cardiotoxic anthracycline analogs by modifying the chemical structure at position 5. []

4'-Epidoxorubicin

  • Compound Description: 4'-Epidoxorubicin is an epimer of doxorubicin, differing in the spatial arrangement of the hydroxyl group at position 4'. []
  • Relevance: Similar to daunorubicin, 4'-epidoxorubicin shows an increased rate of superoxide anion production in cardiac cells compared to doxorubicin, indicating a potential for greater cardiotoxicity. []

4'-Iodo-4'-deoxydoxorubicin

  • Compound Description: 4'-Iodo-4'-deoxydoxorubicin is a doxorubicin analog where an iodine atom replaces the hydroxyl group at position 4'. [] This modification significantly alters its interaction with biological systems. []
  • Relevance: Compared to daunorubicin and doxorubicin, 4'-iodo-4'-deoxydoxorubicin exhibits a markedly lower rate of superoxide anion production in cardiac cells, suggesting a reduced potential for cardiotoxicity. [] This finding suggests that introducing a halogen atom at position 4' on the anthracycline structure could be a promising strategy for developing safer analogs. []

Cytarabine

  • Compound Description: Cytarabine is an antimetabolite chemotherapy drug used primarily in the treatment of acute myeloid leukemia (AML). [, , ] It acts by interfering with DNA synthesis, leading to cell death. [, ]
  • Relevance: Cytarabine is often used in combination with daunorubicin as a standard induction therapy for AML. [, , ] This combination therapy forms the basis for CPX-351, a liposomal formulation encapsulating both drugs at a fixed synergistic ratio to improve efficacy and potentially reduce toxicity. [, ]

Amonafide

  • Compound Description: Amonafide is a novel DNA intercalator that induces apoptosis by interacting with topoisomerase II. [] Unlike classical topoisomerase II poisons, amonafide is not a substrate for common drug resistance mechanisms like P-glycoprotein (Pgp), multidrug resistance protein 1 (MRP1), or breast cancer resistance protein (BCRP). []
  • Relevance: Amonafide is being investigated as a potential alternative to anthracyclines like daunorubicin, particularly in AML treatment. [] Its distinct mechanism of action and lack of cross-resistance with conventional topoisomerase II inhibitors could offer a clinical advantage in overcoming drug resistance. []

Etoposide

  • Compound Description: Etoposide is a topoisomerase II inhibitor used as a chemotherapeutic agent for various cancers. It induces cell death by stabilizing topoisomerase II-DNA complexes, leading to DNA strand breaks. []
  • Relevance: Etoposide and daunorubicin share a mechanism of action by targeting topoisomerase II, albeit through different mechanisms within the topoisomerase II cycle. [] Research comparing amonafide, etoposide, and daunorubicin revealed distinct effects on cell cycle progression and upregulation of cell cycle regulators. []

Cisplatin

  • Compound Description: Cisplatin is a platinum-based chemotherapy drug widely used in the treatment of various solid tumors. [, , ] It exerts its cytotoxic effects by forming DNA adducts, inhibiting DNA replication and transcription, and inducing apoptosis. [, ]
  • Relevance: Although structurally and mechanistically different from daunorubicin, cisplatin is mentioned in the context of magnetic field (MF) effects on drug activity. [] One study found that MF exposure enhanced cisplatin activity in both drug-sensitive and drug-resistant uterine sarcoma cell lines, while the effect on daunorubicin was dependent on the presence of the MDR1 drug efflux pump. [] Additionally, another study investigated the effect of cisplatin on human mesenchymal stem cells, which were also shown to be sensitive to daunorubicin. []

Methyl 3-Amino-2,3,6-trideoxy-β-L-xylo-hex opyranoside

  • Compound Description: Methyl 3-Amino-2,3,6-trideoxy-β-L-xylo-hex opyranoside is a synthetic sugar derivative used in the synthesis of daunorubicin analogs. [] It represents the 3'-epimer of the naturally occurring daunosamine sugar moiety in daunorubicin. []
  • Relevance: This compound played a crucial role in synthesizing 3'-epidaunorubicin, an analog designed to investigate the structure-activity relationship of daunorubicin. [] The synthesis involved coupling this sugar derivative to daunomycinone, the aglycone of daunorubicin, via the glycal method. []

Properties

CAS Number

20830-81-3

Product Name

Daunorubicin

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H29NO10

Molecular Weight

527.5 g/mol

InChI

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22+,27-/m0/s1

InChI Key

STQGQHZAVUOBTE-VGBVRHCVSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O

Solubility

Soluble in methyl alcohol, insoluble in chloroform and benzene.
In water, 3.0X10+4 mg/L at 25 °C
6.27e-01 g/L

Synonyms

Cerubidine
Dauno Rubidomycine
Dauno-Rubidomycine
Daunoblastin
Daunoblastine
Daunomycin
Daunorubicin
Daunorubicin Hydrochloride
Hydrochloride, Daunorubicin
NSC 82151
NSC-82151
NSC82151
Rubidomycin
Rubomycin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.